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Compound Name: 3,3,3-trimethoxypropanenitrile

CAS No.: 70138-31-7

Cat. No.: B042950

Get Quote

Introduction
3,3,3-Trimethoxypropanenitrile, a molecule possessing both a nitrile and an orthoester

functional group, represents a versatile yet underexplored building block in synthetic chemistry.

Its unique structural combination suggests potential applications in the development of novel

pharmaceuticals and advanced materials. The orthoester moiety can serve as a protected

carboxylic acid or a reactive intermediate for various transformations, while the nitrile group is a

precursor to amines, amides, and other nitrogen-containing heterocycles. This guide provides a

comprehensive technical overview of 3,3,3-trimethoxypropanenitrile, including its synthesis,

predicted spectroscopic characterization, chemical properties, and safety considerations. The

information presented herein is intended to equip researchers, scientists, and drug

development professionals with the foundational knowledge required to effectively utilize this

compound in their work.
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3,3,3-Trimethoxypropanenitrile possesses the chemical formula C₆H₁₁NO₃ and a molecular

weight of 145.16 g/mol .[1][2] The structure features a central quaternary carbon atom bonded

to three methoxy groups and a cyanomethyl group (-CH₂CN).

Property Value Source

Molecular Formula C₆H₁₁NO₃ [1]

Molecular Weight 145.16 g/mol [2]

CAS Number 70138-31-7 [1]

Boiling Point (Predicted) 502.79 K (229.64 °C) Cheméo

Melting Point (Predicted) 291.48 K (18.33 °C) Cheméo

Enthalpy of Vaporization

(Predicted)
55.90 ± 4.20 kJ/mol Cheméo

Enthalpy of Fusion (Predicted) 8.95 kJ/mol Cheméo

Synthesis of 3,3,3-Trimethoxypropanenitrile
A plausible and efficient method for the synthesis of 3,3,3-trimethoxypropanenitrile is the

Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an

orthoester.[3] In this case, the reaction would proceed from a suitable β-alkoxynitrile precursor.

Proposed Synthetic Pathway: Pinner Reaction
The synthesis commences with the reaction of a suitable cyano-containing starting material

with methanol in the presence of an acid catalyst, such as hydrogen chloride. The reaction

proceeds through an intermediate imidate salt, which subsequently reacts with excess

methanol to yield the final orthoester product.[3]
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Caption: Proposed synthesis of 3,3,3-trimethoxypropanenitrile.

Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl Cyanoacetate (Intermediate)

To a stirred solution of cyanoacetic acid (1.0 eq) in methanol (5.0 eq), slowly add

concentrated sulfuric acid (0.1 eq) at 0 °C.

Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture and neutralize with a saturated solution of sodium

bicarbonate.

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium

sulfate, and concentrate under reduced pressure to obtain methyl cyanoacetate.

Step 2: Pinner Reaction to form 3,3,3-Trimethoxypropanenitrile

Cool a solution of methyl cyanoacetate (1.0 eq) in anhydrous methanol (10.0 eq) to 0 °C

under an inert atmosphere (e.g., nitrogen or argon).[4]

Slowly bubble dry hydrogen chloride gas through the solution while maintaining the

temperature at 0 °C. The reaction is highly exothermic and requires careful temperature

control.[5]

Continue the addition of HCl until the solution is saturated.

Seal the reaction vessel and allow it to stir at 0-5 °C for 48-72 hours.

Monitor the formation of the intermediate imidate salt, which may precipitate from the

solution.

After the initial reaction period, add an additional portion of anhydrous methanol (5.0 eq)

and continue stirring at room temperature for another 24 hours to drive the reaction to the

orthoester.

Quench the reaction by slowly adding it to a cold, stirred solution of sodium methoxide in

methanol to neutralize the excess acid.

Remove the precipitated ammonium chloride by filtration.

Concentrate the filtrate under reduced pressure and purify the resulting crude product by

vacuum distillation to yield 3,3,3-trimethoxypropanenitrile.

Spectroscopic Characterization (Predicted)
As experimental spectra for 3,3,3-trimethoxypropanenitrile are not readily available in the

literature, the following characterization data are predicted based on the known spectroscopic
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behavior of analogous structures.

¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show two distinct signals:

A singlet corresponding to the nine equivalent protons of the three methoxy groups.

A singlet corresponding to the two equivalent protons of the methylene group.
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

-OCH₃ 3.2 - 3.4 Singlet 9H

The methoxy

protons are in an

environment

typical for

orthoesters.[6]

-CH₂- 2.6 - 2.8 Singlet 2H

The methylene

protons are

deshielded by

the adjacent

electron-

withdrawing

nitrile group and

the

trimethoxymethyl

group. The

absence of

adjacent protons

results in a

singlet. The

cyano group is

known to

deshield

adjacent protons.

[1]

¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is predicted to exhibit four signals:
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Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

-C≡N 115 - 120

The chemical shift for the nitrile

carbon is characteristic of this

functional group.[7]

-C(OCH₃)₃ 110 - 115

The quaternary carbon of the

orthoester is highly deshielded

due to the three attached

oxygen atoms.

-OCH₃ 50 - 55

The carbon of the methoxy

groups is in a typical range for

ethers.

-CH₂- 35 - 40

This methylene carbon is

influenced by both the nitrile

and the orthoester groups.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorption bands:
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Functional Group
Predicted
Absorption Range
(cm⁻¹)

Intensity Rationale

C-H (sp³) 2850 - 3000 Medium

Stretching vibrations

of the methyl and

methylene C-H bonds.

C≡N 2240 - 2260
Sharp, Medium-

Strong

The nitrile triple bond

stretch is a very

characteristic and

diagnostic peak.[8]

C-O 1050 - 1150 Strong

The C-O single bond

stretching of the three

methoxy groups will

result in a strong,

broad absorption

band.[9]

Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show a weak or absent molecular

ion peak due to the lability of the orthoester group. The fragmentation pattern will likely be

dominated by the loss of methoxy groups and other characteristic cleavages.
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m/z Predicted Fragment Rationale

145 [M]⁺
Molecular ion (likely weak or

absent).

114 [M - OCH₃]⁺

Loss of a methoxy radical is a

common fragmentation

pathway for orthoesters.

83 [M - 2(OCH₃)]⁺
Subsequent loss of a second

methoxy group.

75 [C(OCH₃)₃]⁺
A characteristic fragment for

the trimethoxymethyl cation.

40 [CH₂CN]⁺

Cleavage of the C-C bond

between the methylene and

the orthoester carbon.

Chemical Reactivity
The reactivity of 3,3,3-trimethoxypropanenitrile is dictated by its two primary functional

groups: the orthoester and the nitrile.

Orthoester Reactivity: Orthoesters are sensitive to acidic conditions and can be readily

hydrolyzed to the corresponding ester (methyl 3-methoxypropanoate) and methanol.[5] This

property makes them useful as protecting groups for carboxylic acids. They can also react

with various nucleophiles under acidic catalysis.

Nitrile Reactivity: The nitrile group can undergo a variety of transformations. It can be

reduced to a primary amine (3,3,3-trimethoxypropan-1-amine) using reducing agents like

lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Acidic or basic hydrolysis of the

nitrile will yield the corresponding carboxylic acid (3,3,3-trimethoxypropanoic acid).

Potential Applications
The bifunctional nature of 3,3,3-trimethoxypropanenitrile opens up possibilities for its use in

several areas of chemical synthesis:
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Pharmaceutical Synthesis: The molecule can serve as a scaffold for the synthesis of

complex nitrogen-containing heterocycles and other molecules with potential biological

activity. The ability to selectively transform either the nitrile or the orthoester group provides

synthetic flexibility.

Materials Science: The presence of multiple reactive sites could allow for its use as a

monomer or cross-linking agent in polymer synthesis.

Agrochemicals: Similar to its potential in pharmaceuticals, this compound could be a

precursor for novel pesticides and herbicides.

Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 3,3,3-
trimethoxypropanenitrile.

General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid

inhalation of vapors and contact with skin and eyes.

Hazards of Nitriles: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the

skin. Some nitriles can release hydrogen cyanide upon decomposition or metabolism.

Hazards of Orthoesters: While generally less toxic than nitriles, orthoesters can be irritants.

Their hydrolysis in the presence of acid can generate alcohols and esters, which may have

their own associated hazards.

Pinner Reaction Safety: The Pinner reaction involves the use of anhydrous hydrogen

chloride gas, which is highly corrosive and toxic. This reaction must be performed in a well-

maintained fume hood with appropriate gas scrubbing apparatus. The reaction is also

exothermic and requires careful temperature control to prevent runaway reactions.
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Personal Protective Equipment (PPE) Engineering Controls Procedural Controls

Safety Goggles Nitrile Gloves Lab Coat Fume Hood Gas Scrubber (for Pinner Reaction) Work in a well-ventilated area Avoid inhalation and skin contact Careful temperature control of reactions

Handling 3,3,3-Trimethoxypropanenitrile

Click to download full resolution via product page

Caption: Key safety considerations for handling 3,3,3-trimethoxypropanenitrile.

Conclusion
3,3,3-Trimethoxypropanenitrile is a promising, yet largely uncharacterized, chemical entity.

This guide has provided a detailed, albeit predictive, overview of its synthesis and

spectroscopic properties based on established chemical principles. The dual functionality of

this molecule offers significant potential for its application as a versatile building block in

organic synthesis, particularly in the fields of drug discovery and materials science. It is our

hope that this comprehensive technical guide will stimulate further research into the chemistry

and applications of this intriguing compound, leading to new discoveries and innovations.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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